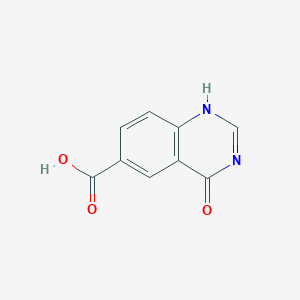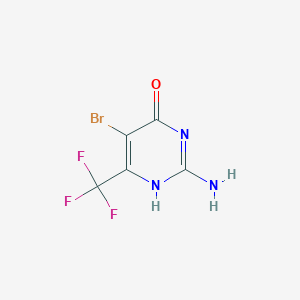![molecular formula C17H17N3O3 B7827772 (2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827772.png)
(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions in various scientific fields, making it a subject of interest for researchers and industry professionals alike.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary, but it typically includes the use of high-purity reagents and precise temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using advanced techniques. This often involves continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to maintain consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Compound “(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, such as controlled temperature, pressure, and pH. Common reagents include acids, bases, oxidizing agents, and reducing agents, depending on the desired reaction.
Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
Compound “(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses and reactions.
Biology: It plays a role in biological studies, particularly in understanding cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of compound “(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds: Compound “(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide” can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
- Compound A
- Compound B
- Compound C
Uniqueness: What sets compound “this compound” apart from these similar compounds is its unique reactivity, specific interactions with biological targets, and its potential applications in various fields. Its distinct chemical structure allows for unique reactions and applications that are not possible with other similar compounds.
This detailed article provides a comprehensive overview of compound “this compound,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)15(17(22)20-13-6-4-3-5-7-13)11-18-14-8-9-16(23-2)19-10-14/h3-11,18H,1-2H3,(H,20,22)/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWCEPXGENILAQ-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CN=C(C=C1)OC)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CN=C(C=C1)OC)/C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B7827694.png)


![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7827706.png)


![2-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid](/img/structure/B7827728.png)
![2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827732.png)
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B7827743.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B7827750.png)
![2-[[4-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827758.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B7827761.png)

